8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The same theoretical study also performed molecular orbital analysis and investigated the stability of the molecules resulting from hyperconjugative interactions and charge delocalization . Again, it’s not clear if this is directly related to the compound you’re asking about.Scientific Research Applications
Receptor Affinity and Pharmacological Potential
The compound is part of a novel series of arylpiperazinylalkyl purine-2,4-diones, showing significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This affinity suggests its potential use in developing therapeutic agents for disorders related to these receptors, such as depression and anxiety. Docking studies have highlighted the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Dual-Target Directed Ligands
Research on N9-Benzyl-substituted imidazo-, pyrimido- and 1,3-diazepino[2,1-f]purinediones, which may include compounds structurally related to 8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has focused on their dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These compounds have potential applications in treating neurodegenerative diseases, offering symptomatic relief and disease-modifying effects (Załuski et al., 2019).
Synthesis and Structural Analysis
The synthesis processes and structural analysis of compounds within the same family, including 8-benzylamino derivatives of theophylline with substitutions at the 7-position, have provided insights into the molecular geometry and hydrogen bonding patterns. These studies are crucial for understanding the physical and chemical properties that influence biological activity and receptor affinity (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-6-4-5-7-14(12)11-24-17(26)15-16(21(3)19(24)27)20-18-22(8-9-25)13(2)10-23(15)18/h4-7,10,25H,8-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLMCJJFUCBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCO)C)N(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.